

Structure-Activity Relationship of Substituted 3-Aminobenzofuran Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 3-Aminodibenzofuran

Cat. No.: B1200821

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Disclaimer: While the initial topic of interest was the structure-activity relationship (SAR) of substituted **3-aminodibenzofuran** derivatives, a comprehensive search of available scientific literature did not yield sufficient quantitative data for a comparative guide. Therefore, this guide focuses on the closely related and well-documented scaffold of substituted 3-aminobenzofuran derivatives. The principles of SAR discussed herein for the benzofuran core are likely to share some similarities with the dibenzofuran scaffold and can serve as a valuable reference for researchers in the field.

This guide provides a comparative analysis of the biological activities of substituted 3-aminobenzofuran derivatives, with a focus on their potential as anticancer and anti-Alzheimer's disease agents. The information is intended for researchers, scientists, and drug development professionals.

Anticancer Activity of 3-Amidobenzofuran Derivatives

A series of 3-amidobenzofuran derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. The data suggests that the nature and position of substituents on the benzofuran core and the amide moiety play a crucial role in determining the cytotoxic potency.

Data Presentation

Compound ID	Substitution	Cell Line	IC50 (μM)	Reference
28g	para-chlorophenyl	MDA-MB-231 (Breast)	3.01	[1]
HCT-116 (Colon)	5.20	[1]		
HT-29 (Colon)	9.13	[1]		
12b	Not specified in snippet	A549 (Lung)	0.858	[2]
10d	Not specified in snippet	MCF7 (Breast)	2.07	[2]
13b	Not specified in snippet	MCF-7 (Breast)	1.875	[1]
13g	Not specified in snippet	MCF-7 (Breast)	1.287	[1]
14c	Bromo derivative	HCT116 (Colon)	3.27	[1]
16b	p-methoxy group	A549 (Lung)	1.48	[1]
22d	Oxindole hybrid	MCF-7 (Breast)	3.41	[1]
22f	Oxindole hybrid	MCF-7 (Breast)	2.27	[1]

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity of 3-Aminobenzofuran Derivatives

Several novel series of 3-aminobenzofuran derivatives have been designed and synthesized as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. The inhibitory potency of these compounds is highly dependent on the nature and position of substituents on the benzofuran ring system.[3]

Data Presentation

Compound ID	Substitution	AChE IC ₅₀ (μ M)	BuChE IC ₅₀ (μ M)	Reference
5a	Unsubstituted	0.81	-	[3]
5f	2-Fluorobenzyl	0.64	0.55	[3]
5g	3-Fluorobenzyl	1.68	-	[3]
5h	4-Fluorobenzyl	-	-	[3]
5i	2-Chlorobenzyl	-	-	[3]
5j	3-Chlorobenzyl	2.99	18.77	[3]
5k	4-Chlorobenzyl	16.60	31.18	[3]
5l	2-Bromobenzyl	1.34	10.54	[3]
5m	3-Bromobenzyl	4.47	13.95	[3]
5n	4-Bromobenzyl	15.84	22.55	[3]
5o	2-Nitrobenzyl	7.84	28.63	[3]
5p	4-Nitrobenzyl	20.55	28.26	[3]
Donepezil	(Standard)	0.016	3.99	[3]

SAR Summary for AChE Inhibition:

- Electron-withdrawing groups (fluoro, chloro, bromo) on the benzyl moiety generally lead to better inhibitory potency than electron-donating groups (methyl, methoxy).[3]
- For halogenated benzyl derivatives, the ortho position appears to be the most favorable for activity.[3]
- The presence of a fluorobenzyl moiety, particularly with the fluorine at the ortho position, resulted in the most potent AChE inhibitors in this series.[3]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The in-vitro acetylcholinesterase inhibitory activity of the synthesized 3-aminobenzofuran derivatives was determined using the spectrophotometric method developed by Ellman et al.[3]

Principle: This assay is based on the reaction of acetylthiocholine with the enzyme to produce thiocholine. The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to yield a colored product, 5-thio-2-nitrobenzoic acid, which can be quantified by measuring its absorbance at a specific wavelength.[3]

Procedure:

- A solution of human acetylcholinesterase is prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).
- The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the enzyme solution at various concentrations.
- The mixture is incubated for a specified period at a controlled temperature.
- The substrate, acetylthiocholine iodide, and the chromogenic reagent, DTNB, are added to the mixture to initiate the reaction.
- The absorbance of the colored product is measured spectrophotometrically at regular intervals.
- The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
- The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined from the dose-response curve.[3]

Cell Viability Assay (MTT Assay)

The antiproliferative activity of the 3-amidobenzofuran derivatives against various cancer cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

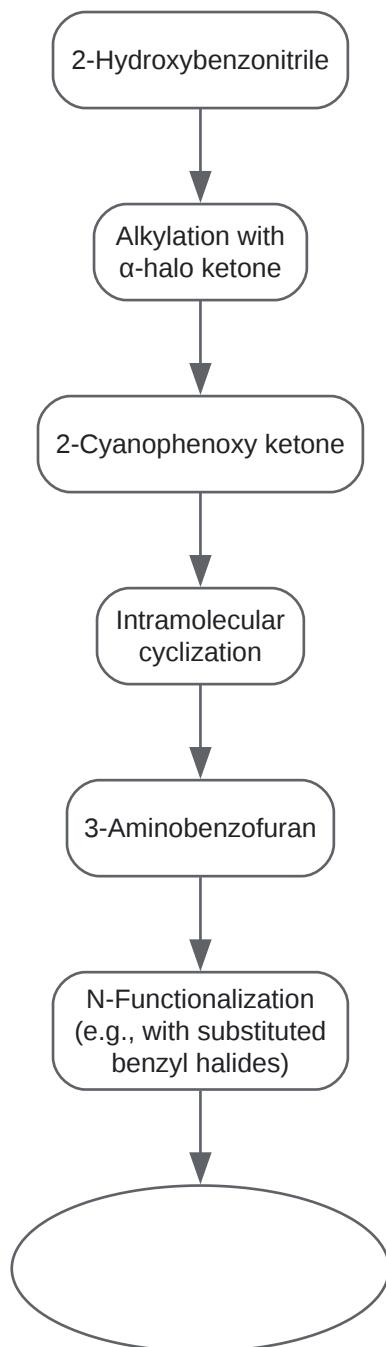
Procedure:

- Cancer cells are seeded in 96-well plates and allowed to attach overnight.
- The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
- After the incubation period, the MTT solution is added to each well, and the plates are incubated for a few hours to allow for formazan crystal formation.
- A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
- The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- The percentage of cell viability is calculated relative to untreated control cells.
- The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.[\[2\]](#)

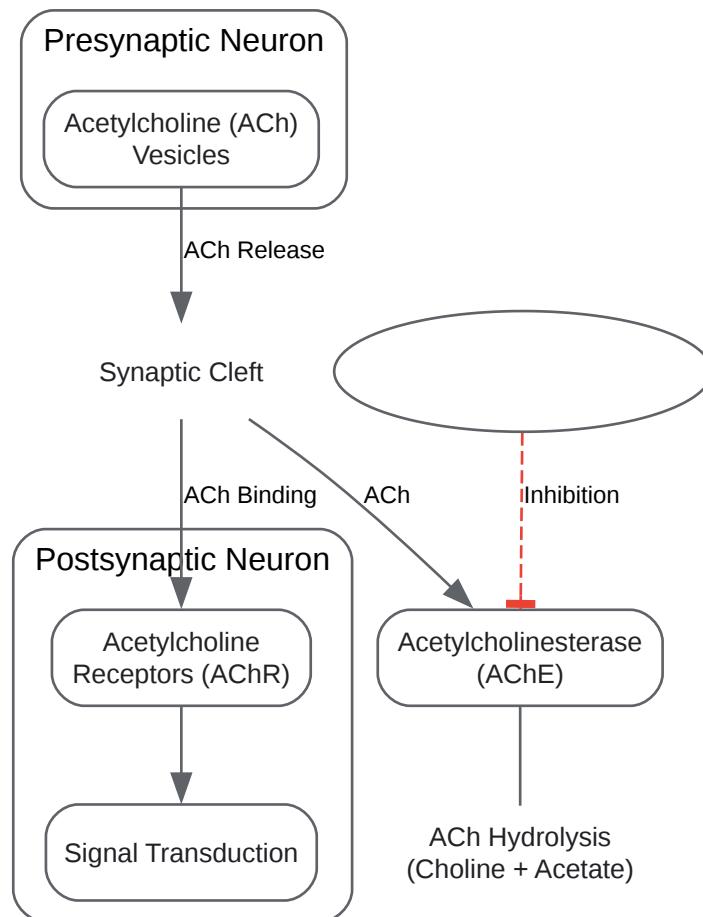
Visualizations

General Synthetic Workflow for 3-Aminobenzofuran Derivatives

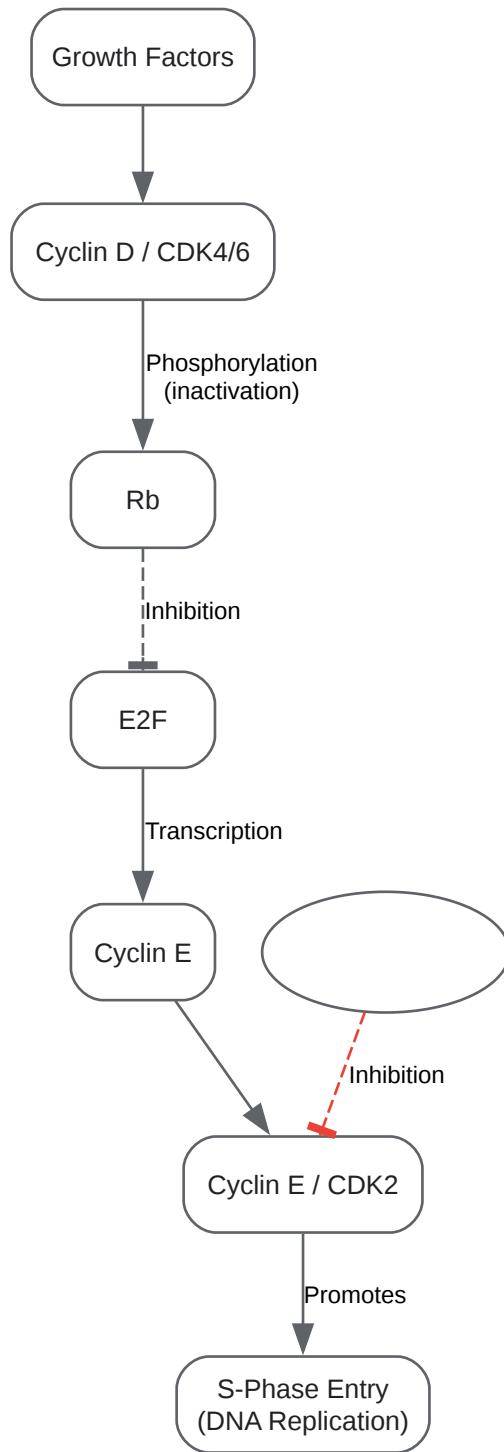
General Synthesis of 3-Aminobenzofuran Derivatives



Cholinergic Synapse and AChE Inhibition



CDK2 in G1/S Transition and its Inhibition

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